molecular formula C14H19N5O3 B2800348 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034540-50-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2800348
CAS No.: 2034540-50-4
M. Wt: 305.338
InChI Key: SGXJBMDYIGSBMK-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound known for its unique chemical structure and versatile applications across various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves several key steps:

  • Starting Materials: : The synthesis begins with commercially available 2,5-dimethylfuran and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.

  • Reaction Process

    • Step 1: : Alkylation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with chloromethyl methyl ether in the presence of a base like sodium hydride to obtain a triazine derivative.

    • Step 2: : The triazine derivative is then reacted with 2,5-dimethylfuran in a coupling reaction, possibly using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions: : The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) with controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While the above steps describe the laboratory synthesis, industrial production might involve more scalable methods:

  • Optimized Solvents and Reagents: : Using cost-effective and less toxic solvents.

  • Automated Synthesis: : Employing automated synthesizers to manage precise addition and reaction parameters.

  • Purification Techniques: : Utilizing high-performance liquid chromatography (HPLC) and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: : This compound can undergo oxidative reactions using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Substitution reactions involving nucleophiles or electrophiles can modify the triazine or furan ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogenated reagents under mild conditions.

Major Products Formed

  • Oxidation: : Corresponding ketones or carboxylic acids.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied substituted triazine and furan derivatives.

Scientific Research Applications

This compound has significant applications across multiple research areas:

Chemistry

  • Catalysis: : As a potential ligand for catalytic reactions.

  • Polymer Science: : As a monomer for synthesizing specialty polymers.

Biology

  • Biochemical Probes: : Used in the development of probes for detecting specific biochemical pathways.

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in metabolic pathways.

Medicine

  • Pharmaceutical Development: : Potential lead compound for developing drugs targeting specific receptors or enzymes.

  • Diagnostic Agents: : Used in the synthesis of diagnostic agents for imaging techniques.

Industry

  • Agrochemicals: : Development of herbicides or pesticides.

  • Material Science: : As a component in the fabrication of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Molecular Targets

  • Enzymes: : It may inhibit enzymes by binding to their active sites, thus affecting the catalytic activity.

  • Receptors: : It can act on certain receptors to modulate their activity, either as an agonist or antagonist.

Pathways Involved

  • Signal Transduction Pathways: : Influencing various cellular signaling pathways, thereby altering cellular responses.

  • Metabolic Pathways: : Modifying metabolic processes by inhibiting or activating key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide

  • N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

  • N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide

Uniqueness

What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide apart is its combined triazine and furan functionalities, offering unique reactivity and specificity in various applications, making it more versatile than its counterparts.

There you have it: everything you wanted to know and more about this compound!

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-8-6-10(9(2)22-8)12(20)15-7-11-16-13(19(3)4)18-14(17-11)21-5/h6H,7H2,1-5H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXJBMDYIGSBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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